[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone
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Overview
Description
[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a piperazine ring, and a triazole ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone typically involves multiple steps, including the formation of the pyrazole, piperazine, and triazole rings. The process often begins with the preparation of the pyrazole intermediate, followed by the introduction of the piperazine moiety, and finally, the triazole ring is incorporated. Common reagents used in these reactions include hydrazine, phenylhydrazine, and various alkylating agents. Reaction conditions may vary, but they often involve heating under reflux and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and triazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone: can be compared to other compounds with similar structural features, such as:
Uniqueness
The uniqueness of This compound lies in its combination of three distinct ring systems, which confer specific chemical and biological properties not found in simpler compounds.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c31-23(22-24-16-26-28-22)30-12-10-29(11-13-30)15-20-14-25-27-21(20)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2,(H,25,27)(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQOJOIRHRGDQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=NC=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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